3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester
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Overview
Description
The compound is a derivative of pyrazine carboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound . It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds . This method involves the use of organoboron reagents and a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-(4-Chlorophenyl)propionic acid have a melting point of 127-131°C .Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The compound could potentially be used in the protodeboronation of these esters .
- Method : The exact method of application is not specified in the source .
- Results : The results of the application are not provided in the source .
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Stabilizers for Nitrate Ester-Based Energetic Materials
- Field : Energetic Materials
- Application : Aliphatic nitrate esters are widely used energetic ingredients in single-, double-, and triple-base propellants . The compound could potentially be used as a stabilizer in these energetic compositions .
- Method : The exact method of application is not specified in the source .
- Results : The results of the application are not provided in the source .
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Inhibition of Colon Cancer Cell Proliferation
- Field : Oncology
- Application : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibited the proliferation of colon cancer cells .
- Method : The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .
- Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells . The IC50 values were between 0.12 mg mL−1 to 0.81 mg mL−1 . The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .
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Oxidative Coupling with Aminopyridines
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Enantioselective Hydrogenation of Unprotected β-enamine Esters
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Intramolecular Cyclization
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Oxidative Alkylation of Benzylic C-H Bonds
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Tandem Oxidative Coupling and Annulation of Phenols
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Oxidative Coupling with Aminopyridines
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Enantioselective Hydrogenation of Unprotected β-enamine Esters
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Intramolecular Cyclization
Future Directions
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPLXHPHTWLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester |
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